molecular formula C18H21N3O2S B3729594 N-cyclopentyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide

N-cyclopentyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide

Cat. No. B3729594
M. Wt: 343.4 g/mol
InChI Key: ULXZTOWWXNFPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide is a chemical compound that belongs to the class of thioamide derivatives. It is also known as CP-690,550 or Tofacitinib. This compound has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-cyclopentyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide belongs to the class of Janus kinase (JAK) inhibitors. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, N-cyclopentyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide reduces the production of pro-inflammatory cytokines and growth factors, thereby reducing inflammation and improving disease symptoms.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activity of immune cells, such as T cells and B cells, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to improve gut function by reducing gut inflammation and increasing gut barrier function.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also commercially available, making it easily accessible for researchers. However, there are also some limitations to using this compound in lab experiments. It has been found to have some off-target effects, which may affect the interpretation of experimental results. Additionally, it has been shown to have limited efficacy in some disease models, which may limit its usefulness in certain research areas.

Future Directions

There are several future directions for the research on N-cyclopentyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide. One direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to investigate its potential use in combination with other drugs, such as biologics, to improve disease outcomes. Additionally, further research is needed to better understand its off-target effects and to develop more selective JAK inhibitors with improved efficacy and safety profiles.

Scientific Research Applications

N-cyclopentyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has been extensively studied for its therapeutic potential in various diseases. It has been found to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In rheumatoid arthritis, it has been shown to reduce joint inflammation and improve joint function. In psoriasis, it has been found to reduce skin inflammation and improve skin lesions. In inflammatory bowel disease, it has been shown to reduce gut inflammation and improve gut function.

properties

IUPAC Name

N-cyclopentyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12-11-15(22)21-18(19-12)24-16(13-7-3-2-4-8-13)17(23)20-14-9-5-6-10-14/h2-4,7-8,11,14,16H,5-6,9-10H2,1H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXZTOWWXNFPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SC(C2=CC=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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